2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide
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Overview
Description
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chloroacetamide group attached to an indole ring, which is further substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylindole.
Chlorination: The indole is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Acetylation: The chlorinated indole is then reacted with acetic anhydride or acetyl chloride to form the acetamide derivative.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the chlorination and acetylation reactions in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents in acidic or basic conditions.
Reduction: Metal hydrides in anhydrous solvents.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced amide or amine derivatives.
Scientific Research Applications
2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1H-indol-5-ylmethyl)-acetamide: Lacks the methyl groups on the indole ring.
N-(2,3-Dimethyl-1H-indol-5-ylmethyl)-acetamide: Lacks the chloro group.
2-Chloro-N-(2-methyl-1H-indol-5-ylmethyl)-acetamide: Has only one methyl group on the indole ring.
Uniqueness
Substitution Pattern: The presence of both chloro and dimethyl groups on the indole ring makes 2-Chloro-N-(2,3-dimethyl-1H-indol-5-ylmethyl)-acetamide unique in terms of its chemical reactivity and potential biological activity.
Biological Activity: The specific substitution pattern may confer unique biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-8-9(2)16-12-4-3-10(5-11(8)12)7-15-13(17)6-14/h3-5,16H,6-7H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPYPXCMFHYFEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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